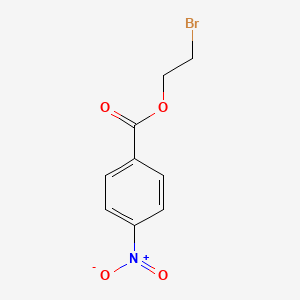

2-Bromoethyl 4-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23574-40-5 |

|---|---|

Molecular Formula |

C9H8BrNO4 |

Molecular Weight |

274.07 g/mol |

IUPAC Name |

2-bromoethyl 4-nitrobenzoate |

InChI |

InChI=1S/C9H8BrNO4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |

InChI Key |

BBSUABROLDVKMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCBr)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Bromoethyl 4 Nitrobenzoate and Analogues

Esterification Strategies for 4-Nitrobenzoic Acid Derivatives

The formation of the ester linkage in nitrobenzoate compounds is a critical step. Research has focused on various catalytic systems to facilitate the esterification of 4-nitrobenzoic acid with alcohols.

One approach involves the use of triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of N,N-dimethylaminopyridine (DMAP) as a base. chem-soc.siresearchgate.net This system has proven effective for the esterification of 4-nitrobenzoic acid with a range of alcohols, including simple aliphatic alcohols like n-butanol, sterically hindered alcohols, and phenols. chem-soc.si The reactions are typically carried out in dichloromethane (B109758) at room temperature and produce the corresponding esters in excellent yields. chem-soc.siresearchgate.net

Alternative and environmentally conscious methods have also been developed. The esterification of 4-nitrobenzoic acid with ethanol (B145695) has been successfully carried out using nanoporous natural zeolites as heterogeneous acid catalysts. scirp.org The efficiency of these zeolite catalysts, such as H-CL, H-MOR, and H-HEU-M, can be enhanced by preparing them with ultradispersed crystallites. scirp.org Furthermore, the reaction yield can be significantly improved by employing non-traditional energy sources like ultrasound or microwave irradiation, which work synergistically with the zeolite catalysts. scirp.org

Table 1: Selected Methods for the Esterification of 4-Nitrobenzoic Acid

| Alcohol | Catalyst/Reagent System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| n-Butanol | Ph₃PBr₂ / DMAP | Dichloromethane | Room Temperature | 95% | chem-soc.si |

| n-Butanol | Ph₃PI₂ / DMAP | Dichloromethane | Room Temperature | 99% | chem-soc.si |

| Ethanol | H-HEU-M (ultradispersed) | None (Solvent-free) | 80°C | ~55% | scirp.org |

| Ethanol | H-HEU-M + Microwave | None (Solvent-free) | 2450 MHz, 300 W, 2h | ~70% | scirp.org |

Bromination Techniques for Ethyl Chains in Aromatic Systems

Introducing a bromine atom to an ethyl group attached to a benzoate (B1203000) ring is a key transformation for creating intermediates like 2-bromoethyl benzoates. A common strategy for the bromination of a methyl group on a benzoate ester, which is the first step towards a bromoethyl group, involves radical bromination. For instance, ethyl 4-methylbenzoate can be treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield ethyl 4-(bromomethyl)benzoate.

A more direct route to a bromoethyl-substituted benzoate involves the ring-opening of a cyclic precursor. Ethyl 2-(2-bromoethyl)benzoate has been synthesized from 3,4-dihydro-1H-2-benzopyran-1-one. chemicalbook.com The process involves treatment with phosphorus tribromide and bromine, followed by the addition of ethanol, which traps the resulting acyl bromide intermediate to form the desired ethyl ester. chemicalbook.com This multi-step, one-pot procedure affords the product in good yield. chemicalbook.com

Multi-step Synthetic Sequences Incorporating Bromo- and Nitro-Substituted Benzoates

The synthesis of more complex analogues often requires multi-step sequences where the precursors themselves must first be constructed.

Halomethyl-nitrobenzoates are crucial building blocks for various pharmaceutical compounds. biosynth.comgoogle.comgoogle.com The synthesis of these intermediates typically starts from the corresponding methyl-nitrobenzoate. For example, methyl 2-(bromomethyl)-3-nitrobenzoate is prepared via the radical bromination of methyl 2-methyl-3-nitrobenzoate. google.comorgsyn.org This reaction is commonly achieved using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator in a suitable solvent like acetonitrile (B52724) or carbon tetrachloride. google.comorgsyn.org Similar methods are used for other isomers, such as the synthesis of methyl 2-(bromomethyl)-4-nitrobenzoate. biosynth.com The corresponding chloromethyl derivatives can also be prepared, serving as versatile intermediates in their own right. cymitquimica.comsmolecule.com

Table 2: Synthesis of Halomethyl-Nitrobenzoate Intermediates

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide, AIBN | Methyl 2-(bromomethyl)-3-nitrobenzoate | ~90% | google.com |

The synthesis of the target esters relies on the availability of the corresponding carboxylic acid precursors. These acids are themselves important chemical intermediates. google.comchemicalbook.comchemimpex.com

2-Methyl-4-nitrobenzoic acid can be synthesized by the selective oxidation of 4-nitro-o-xylene. google.comchemicalbook.com While strong oxidizing agents can be used, greener methods employing dilute nitric acid as the oxidant have been developed. google.com The addition of a free radical initiator and a phase transfer catalyst can significantly improve the reaction yield, making the process more efficient and suitable for larger-scale production. google.com Other routes include the hydrolysis of 2-methyl-4-nitrobenzonitrile (B182990) or the oxidation of 4-amino-2-methylbenzoic acid, though the starting materials for these routes can be complex to prepare. google.com

4-Bromo-2-nitrobenzoic acid has been prepared through several synthetic routes. acs.org One effective method is the oxidation of 4-bromo-2-nitrotoluene (B1266186) using potassium permanganate. acs.org Another common approach involves the hydrolysis of 4-bromo-2-nitrobenzonitrile. acs.org A more recent patent describes a high-yield synthesis starting from 4-bromo-2-nitrochlorotoluene, which proceeds through a rearrangement and carboxylation sequence. google.com

Table 3: Synthesis of Aromatic Nitro-Carboxylic Acid Precursors

| Product | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-4-nitrobenzoic acid | 4-Nitro-o-xylene | Dilute Nitric Acid, Radical Initiator | 83.5% | google.com |

| 2-Methyl-4-nitrobenzoic acid | 4-Nitro-o-xylene | NHPI, CoCl₂·6H₂O, Mn(OAc)₂·4H₂O, Nitric Acid | 72% | chemicalbook.com |

| 4-Bromo-2-nitrobenzoic acid | 4-Bromo-2-nitrobenzonitrile | Sulfuric Acid, Hydrochloric Acid | 74% | acs.org |

Novel Approaches in C-Br and C-O Bond Formation for Ester Synthesis

Modern organic synthesis continuously seeks more efficient, selective, and milder methods for forming key chemical bonds.

For C-O bond formation , a novel strategy involves the palladium-catalyzed coupling of aryl germanes with alcohols and carboxylic acids. d-nb.info This method is noteworthy for its orthogonality, as it tolerates a wide range of functional groups commonly used in cross-coupling reactions, such as bromo, chloro, and boronic acid derivatives. d-nb.info This allows for highly selective C-O bond formation in complex molecules. The direct esterification of carboxylic acids using triphenylphosphine dihalides also represents an efficient method for C-O bond construction under mild, neutral conditions. chem-soc.si

For C-Br bond formation , recent advancements have focused on catalytic and site-selective methods. thieme-connect.com While traditional bromination often relies on stoichiometric reagents, new catalytic systems are being developed to improve selectivity and reduce waste. These include methods for catalytic asymmetric bromination and site-selective bromination of aromatic compounds, which offer more precise control over the introduction of bromine atoms into a molecule. thieme-connect.com The synthesis of carboxylic acids and esters can also be achieved through novel pathways involving the carboxylation of C-Br bonds with carbon dioxide, representing a sustainable approach to building molecular complexity. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Bromoethyl 4 Nitrobenzoate

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The 2-bromoethyl group in 2-bromoethyl 4-nitrobenzoate (B1230335) is susceptible to nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles.

Reaction with Amines and Other Heteroatom Nucleophiles

The reaction of halogenoalkanes, such as the bromoethyl moiety in 2-bromoethyl 4-nitrobenzoate, with ammonia (B1221849) and primary amines is a well-established method for the synthesis of amines. This reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom bonded to the bromine.

The initial reaction between a halogenoalkane and ammonia results in the formation of an ammonium (B1175870) salt. chemguide.co.uk In the case of this compound, the product would be an ethylammonium (B1618946) bromide derivative. This salt can then react reversibly with excess ammonia to yield a primary amine. chemguide.co.uk

However, the resulting primary amine is also a nucleophile and can further react with the bromoalkane, leading to the formation of secondary and tertiary amines, and ultimately a quaternary ammonium salt. chemguide.co.uk This results in a mixture of products. To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uk

The general mechanism for the reaction with ammonia involves two steps:

Nucleophilic attack: The ammonia molecule attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of an ethylammonium ion. chemguide.co.uk

Deprotonation: Another ammonia molecule acts as a base, removing a proton from the ethylammonium ion to yield the primary amine. This step is reversible. chemguide.co.uk

Similar reactions can occur with other heteroatom nucleophiles. For instance, thiols and alkoxides can displace the bromide to form thioethers and ethers, respectively. The reactivity of the bromoethyl group is enhanced by the electron-withdrawing nature of the adjacent ester and nitro groups.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions involving the bromoethyl group can occur under specific conditions, often catalyzed by transition metals like palladium. chemrxiv.org While specific studies on the intramolecular cyclization of this compound are not prevalent, related reactions provide insight into potential pathways. For example, intramolecular Heck cyclization is a powerful tool for forming cyclic structures. chemrxiv.org In a relevant study, palladium-catalyzed intramolecular cyclization of substrates containing a β-bromovinyl group was used to synthesize cyclohexenol (B1201834) derivatives. chemrxiv.org

Another potential pathway for intramolecular reaction could involve the nitro group. For instance, phosphite-mediated deoxygenative cyclization of nitroarenes has been reported to form heterocyclic compounds like benzoxazoles. mit.edu

Influence of the Nitro Group on Ester Hydrolysis and Transesterification Kinetics

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the ester moiety in this compound. solubilityofthings.com

Ester Hydrolysis:

The hydrolysis of esters can be catalyzed by acid or base. The rate of hydrolysis is highly dependent on the electronic nature of the substituents on the benzoate (B1203000) ring. oieau.fr The electron-withdrawing nitro group at the para position makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. solubilityofthings.com

Studies on the hydrolysis of substituted methyl benzoates have shown that a 4-nitro group significantly accelerates the rate of hydrolysis compared to an unsubstituted benzoate or one with an electron-donating group. oieau.fr The mechanism of base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the alcohol and the carboxylate anion. semanticscholar.org

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. The reactivity in transesterification is also influenced by the substituents on the benzoate ring. The presence of the electron-withdrawing nitro group on the 4-nitrobenzoate moiety enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. nih.gov

Research on the transesterification of various aryl esters has shown that benzoates with electron-withdrawing groups, such as a nitro group, can undergo transesterification with phenols. nih.gov In some cases, more forcing conditions, such as higher temperatures and increased catalyst loading, may be required for less reactive substrates. nih.gov

Aromatic Substitution Reactions on the Nitrobenzoate Moiety

The nitrobenzoate ring in this compound can undergo electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing group, while the nitro group is a strong deactivating, meta-directing group. Therefore, electrophilic substitution on the 4-nitrobenzoate ring is generally difficult and would be expected to occur at the positions meta to both the ester and the nitro group, which are the 2- and 6-positions. However, due to the strong deactivating nature of both groups, these reactions typically require harsh conditions.

Conversely, the nitro group can be a target for nucleophilic aromatic substitution, where it is replaced by a nucleophile. This type of reaction is facilitated by the presence of the electron-withdrawing ester group.

Redox Chemistry of the Nitro Group within the Compound Structure

The nitro group of this compound is redox-active and can be reduced to an amino group under various conditions. mdpi.comnih.gov This transformation is a key step in the synthesis of many biologically active compounds. uchile.clresearchgate.net

The reduction of nitroaromatic compounds can proceed through single- or two-electron transfer mechanisms, often involving intermediates such as nitroso and hydroxylamine (B1172632) species. mdpi.comdtic.mil The one-electron reduction potential is a crucial parameter for predicting the rate and extent of reductive transformations. dtic.mil

A variety of reducing agents can be employed to reduce the nitro group, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).

Metal/Acid Systems: Such as iron powder in acidic conditions.

Other Metals: Indium metal in the presence of ammonium chloride has been shown to selectively reduce the nitro group in ethyl 4-nitrobenzoate without affecting the ester functionality. orgsyn.org

The choice of reducing agent is critical to achieve selectivity, especially when other reducible functional groups are present in the molecule. For example, some reducing agents might also reduce the ester group. researchgate.net Photochemical methods have also been explored for the reduction of nitrobenzoate esters. acs.org

Applications in Advanced Organic Synthesis and Materials Science

2-Bromoethyl 4-nitrobenzoate (B1230335) as a Versatile Organic Building Block

The strategic placement of a bromine atom and a nitro group on the benzoate (B1203000) ring, combined with the bromoethyl ester, endows 2-Bromoethyl 4-nitrobenzoate with multiple reactive sites. This dual functionality is instrumental in its role as a foundational component for the construction of more elaborate molecular architectures. nbinno.com

Precursor for Complex Organic Molecules

As a fundamental building block, this compound facilitates the creation of complex molecules through various reactions, most notably nucleophilic substitution. nbinno.com The bromine atom serves as a good leaving group, allowing for the introduction of a wide array of functional groups. This reactivity is crucial in multi-step syntheses where precise molecular assembly is required. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and can itself be a precursor to other functional groups, such as amines, through reduction. This versatility makes it an indispensable tool for organic chemists in the synthesis of novel compounds. nbinno.comnih.gov

Intermediacy in Pharmaceutical Molecule Synthesis (e.g., Lenalidomide (B1683929) Analogues)

One of the most significant applications of this compound and its close structural relatives is in the synthesis of pharmaceutical agents. It serves as a key intermediate in the production of analogues of thalidomide, such as lenalidomide. encyclopedia.pub Lenalidomide is an important immunomodulatory drug used in the treatment of multiple myeloma.

The synthesis of lenalidomide analogues often involves the cyclization of a derivative of this compound with a glutamine-derived component. For instance, methyl 2-(bromomethyl)-3-nitrobenzoate, a closely related compound, is reacted with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor of lenalidomide. researchgate.netresearchgate.net This intermediate is then subjected to a reduction of the nitro group to an amino group to yield the final lenalidomide analogue. encyclopedia.pub The efficiency and scalability of this synthetic route are critical for the production of these life-saving medications.

| Starting Material | Reactant | Intermediate Product | Final Product (Analogue) |

|---|---|---|---|

| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-aminopiperidine-2,6-dione hydrochloride | (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione | Lenalidomide |

Functionalization Reagent and Linker Chemistry

The unique properties of the nitrobenzoate moiety have led to its exploration in the design of functional reagents and linkers, particularly those that are responsive to external stimuli like light.

Design and Synthesis of Photo-cleavable Linkers

The o-nitrobenzyl group, a core component of the this compound structure, is a well-known photolabile protecting group. researchgate.net Upon exposure to UV light, typically around 340-365 nm, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a linked molecule. researchgate.netnih.govdtu.dk This property is highly valuable in the design of photo-cleavable linkers for applications such as controlled drug delivery and the synthesis of combinatorial libraries on solid supports. nih.govresearchgate.net

Researchers have designed and synthesized various o-nitrobenzyl-based photolabile linkers that can be attached to biologically active molecules. The cleavage of these linkers with light allows for the precise spatial and temporal release of the active compound, minimizing off-target effects. researchgate.net The efficiency of the photocleavage process can be influenced by the substitution pattern on the aromatic ring.

Applications in Polymer Functionalization

For instance, the bromo-substituents on a polymer can undergo reactions like the Ullmann coupling to introduce nitrogen-containing moieties, thereby altering the polymer's properties. mdpi.com While direct applications of this compound in this area are still emerging, the principles of polymer modification using similar bromo-functionalized molecules are well-established. This opens up possibilities for creating polymers with tailored optical, electronic, or biological properties.

Contributions to Advanced Material Development (e.g., Liquid Crystalline Polymers)

The rigid, aromatic core of the nitrobenzoate unit suggests its potential utility in the synthesis of advanced materials such as liquid crystalline polymers (LCPs). LCPs are a class of materials that exhibit properties of both liquids and solids, with applications in high-strength fibers, electronic components, and optical films. medcraveebooks.com

The synthesis of LCPs often involves the polymerization of monomers containing rigid, rod-like mesogenic units. medcraveebooks.com The phenyl benzoate structure is a common component of such mesogens. mdpi.com By incorporating the 4-nitrobenzoate moiety into a polymer backbone, it is possible to influence the liquid crystalline properties of the resulting material. The strong dipole moment of the nitro group can affect the intermolecular interactions and, consequently, the phase behavior and alignment of the polymer chains. While specific examples of LCPs derived directly from this compound are not extensively documented, the foundational principles of LCP design point to the potential of nitrobenzoate derivatives in this field. mdpi.comresearchgate.netresearchgate.net

| Material Type | Role of this compound Moiety | Potential Application |

|---|---|---|

| Photo-responsive Materials | Incorporation of the photo-cleavable nitrobenzyl group | Controlled release systems, photolithography |

| Functionalized Polymers | Grafting onto polymer backbones via the bromoethyl group | Materials with tailored surface properties for biomedical or electronic applications |

| Liquid Crystalline Polymers | As a component of the rigid mesogenic unit | High-performance fibers, optical films, and electronic substrates |

Analytical Methodologies for Characterization and Quantification of 2 Bromoethyl 4 Nitrobenzoate

Chromatographic Separation Techniques

Chromatography is fundamental to separating 2-Bromoethyl 4-nitrobenzoate (B1230335) from starting materials, by-products, or impurities. This separation is a critical prerequisite for accurate quantification and isolation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like 2-Bromoethyl 4-nitrobenzoate. A reversed-phase HPLC (RP-HPLC) method is typically developed for its separation and quantification.

Method development involves the systematic optimization of chromatographic parameters to achieve a desirable separation with good resolution, peak shape, and a reasonable analysis time. Key steps include selecting an appropriate stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For this compound, a C18 column is often suitable due to its hydrophobic nature. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered. sielc.com Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, stemming from its nitro-aromatic chromophore.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, reproducibility, and accuracy for its intended purpose. internationaljournalssrg.org Validation encompasses testing for specificity, linearity, precision, accuracy, robustness, and determining the limits of detection (LOD) and quantification (LOQ). nih.govajast.net

Table 1: Example of Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Run Time | 10 minutes |

Table 2: Summary of HPLC Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference from blank or placebo at the analyte's retention time. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 over the specified concentration range. |

| Accuracy (% Recovery) | 98.0% to 102.0%. internationaljournalssrg.org |

| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision. nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%). |

For the determination of this compound at trace levels, or for the analysis of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique. GC separates volatile compounds in a gaseous mobile phase, and the mass spectrometer provides detection with high specificity based on the mass-to-charge ratio (m/z) of the ionized compound and its fragments.

The successful analysis of nitroaromatic compounds by GC-MS may require specific method development considerations. While some nitroaromatics can be analyzed directly, others may benefit from chemical derivatization to improve their volatility or thermal stability. rsc.org A common setup involves a capillary column with a non-polar stationary phase, such as 100% dimethylpolysiloxane. amazonaws.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. Helium is typically used as the inert carrier gas. For enhanced sensitivity in trace analysis, the mass spectrometer can be operated in the selected ion monitoring (SIM) mode, where it only monitors for specific ions characteristic of the target analyte, thereby reducing background noise and improving the signal-to-noise ratio. amazonaws.com

Table 3: Typical GC-MS Parameters for Trace Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |

| Column | SPB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm i.d., 1.0 µm film thickness amazonaws.com |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Program | Initial 180°C for 4 min, ramp at 20°C/min to 220°C, hold for 19 min amazonaws.com |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. nih.gov UPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher back-pressures. nih.gov The smaller particle size leads to a dramatic increase in chromatographic efficiency.

An established HPLC method for this compound can be transferred to a UPLC system to leverage these benefits. The primary advantage is a significant reduction in analysis time, often by a factor of three to nine, which greatly enhances sample throughput. nih.gov Furthermore, the sharper and narrower peaks produced by UPLC lead to improved resolution between the target compound and any impurities, as well as higher sensitivity. This is particularly advantageous for complex samples or for detecting trace-level components.

Table 4: Comparison of Typical HPLC and UPLC Method Parameters

| Parameter | Conventional HPLC | UPLC |

| Column Particle Size | 3 - 5 µm | < 2 µm (e.g., 1.7 µm) |

| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.3 - 0.6 mL/min |

| System Back-Pressure | 10-20 MPa | 60-100 MPa |

| Typical Run Time | 10 - 30 minutes | 1 - 5 minutes |

| Solvent Consumption | High | Low |

| Separation Efficiency | Good | Excellent |

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical identity of a synthesized compound and for assessing its purity. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules. ethernet.edu.et Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the molecular framework of this compound.

The ¹H NMR spectrum would confirm the presence of all protons and their chemical environments. The aromatic protons on the 4-nitrobenzoate ring are expected to appear as two distinct doublets in the downfield region (around 8.3 ppm), characteristic of a para-substituted benzene (B151609) ring. The two methylene (B1212753) groups (-CH₂-) of the ethyl chain would appear as two triplets in the aliphatic region (around 3.7 and 4.6 ppm), with their coupling confirming their adjacency.

The ¹³C NMR spectrum provides information on the carbon skeleton. It would show distinct signals for the carbonyl carbon of the ester, the six unique carbons of the aromatic ring, and the two aliphatic carbons of the ethyl group, confirming the complete carbon framework of the molecule.

Table 5: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.29 | Doublet | ~8.8 | 2 Ar-H (ortho to -NO₂) |

| ~8.15 | Doublet | ~8.8 | 2 Ar-H (ortho to -COO) | |

| ~4.65 | Triplet | ~6.0 | -O-CH₂-CH₂-Br | |

| ~3.70 | Triplet | ~6.0 | -O-CH₂-CH₂-Br | |

| ¹³C NMR | ~164.5 | Singlet | - | C=O (Ester) |

| ~150.8 | Singlet | - | Ar-C attached to -NO₂ | |

| ~135.2 | Singlet | - | Ar-C attached to -COO | |

| ~130.9 | Singlet | - | 2 Ar-C (ortho to -COO) | |

| ~123.6 | Singlet | - | 2 Ar-C (ortho to -NO₂) | |

| ~64.0 | Singlet | - | -O-C H₂- | |

| ~27.5 | Singlet | - | -CH₂-Br |

Note: Predicted values are based on spectral data of analogous compounds. Actual values may vary slightly. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective technique for analyzing compounds containing chromophores—functional groups that absorb light in the UV or visible range. The 4-nitrobenzoyl moiety in this compound acts as a strong chromophore.

A UV-Vis spectrum of the compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show a characteristic strong absorption band (λmax). Based on data from 4-nitrobenzoic acid and related esters, this maximum absorption is expected to occur in the range of 260-270 nm. nist.gov This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. It is the principle upon which UV detection in HPLC is based, allowing for the quantification of the compound after it has been chromatographically separated.

Table 6: Expected UV-Vis Spectral Data for this compound

| Parameter | Value |

| Solvent | Ethanol |

| λmax (Absorption Maximum) | ~265 nm |

| Molar Absorptivity (ε) | High, characteristic of nitro-aromatic compounds |

| Application | Purity check, Quantification via Beer-Lambert Law, HPLC Detection |

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of chemical compounds. However, the analysis of neutral nitroaromatic compounds such as this compound by LC-MS can present significant challenges. The primary difficulty lies in the ionization efficiency of the analyte. Many nitroaromatic compounds are neutral and lack functional groups that are easily ionizable by common LC-MS techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). rsc.org

For instance, direct LC-MS detection of structurally similar compounds, such as methyl 2-(bromomethyl)-6-nitrobenzoate, has been reported as unsuccessful due to the molecule's lack of ionization functionality. rsc.org This suggests that this compound, which shares the core nitrobenzoate structure, would likely exhibit similar behavior, resulting in poor sensitivity if analyzed directly.

To overcome these limitations, several strategies can be employed:

Chemical Derivatization: One effective approach is to chemically modify the analyte to introduce an ionizable or permanently charged functional group. For nitroaromatic compounds, a common strategy involves the reduction of the nitro group to an amine. This can be achieved using reagents like zinc dust and ammonium (B1175870) formate. The resulting amino-benzoate derivative is significantly more amenable to ionization, particularly in positive-ion mode ESI, leading to enhanced detection sensitivity. rsc.org

Adduct Formation: In some cases, sensitivity can be enhanced by promoting the formation of adducts with ions present in the mobile phase (e.g., [M+Na]⁺, [M+NH₄]⁺, [M+HCOO]⁻). Optimization of mobile phase additives is crucial for this approach.

Alternative Ionization Techniques: While ESI and APCI are most common, other ionization sources could be explored, although they are less frequently coupled with standard LC systems.

Given the molecular formula of this compound (C₉H₈BrNO₄), the expected mass-to-charge ratios (m/z) for the molecular ion would be key identifiers. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, aiding in its identification.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Expected Isotopic Ions [M]⁺ |

|---|---|---|---|

| C₉H₈BrNO₄ | 290.07 | 288.9637 | [C₉H₈⁷⁹BrNO₄]⁺ at m/z 288.96 |

Data calculated based on atomic weights.

Application of Analytical Techniques in Reaction Monitoring and Impurity Profiling

Analytical techniques are indispensable for monitoring the progress of the synthesis of this compound and for identifying and quantifying impurities in the final product. The choice of method is critical for ensuring reaction efficiency and the purity of the isolated compound.

Reaction Monitoring: The synthesis of this compound, likely proceeding from 4-nitrobenzoic acid and 2-bromoethanol, can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. The strong UV absorbance of the nitroaromatic ring system allows for sensitive detection of the starting material, intermediate species, and the final product. By taking aliquots from the reaction mixture at various time points, the consumption of reactants and the formation of the product can be tracked to determine the reaction endpoint.

Impurity Profiling: Impurity profiling is crucial, particularly for pharmaceutical intermediates, where even trace levels of certain impurities must be controlled. Nitroaromatic compounds are often considered "structural alerts" for potential genotoxicity, necessitating highly sensitive analytical methods to ensure they are below the Threshold of Toxicological Concern (TTC). rsc.org

While LC-MS may lack the required sensitivity for direct trace-level analysis of this compound and its related impurities, Gas Chromatography-Mass Spectrometry (GC-MS) has proven effective for analogous compounds. amazonaws.com In a study on potential genotoxic impurities in an active pharmaceutical ingredient, several isomers of brominated nitrobenzoate esters were analyzed. amazonaws.com It was noted that initial attempts using HPLC and LC-MS did not achieve the required low detection limits. amazonaws.com

A validated GC-MS method operating in Selected Ion Monitoring (SIM) mode was successfully developed to quantify these trace-level impurities. amazonaws.com For a compound structurally similar to the target analyte, Methyl-2-bromomethyl-4-nitrobenzoate, specific mass fragments were used for quantification. amazonaws.com This approach provides the high selectivity and sensitivity needed for impurity profiling.

Table 2: Analytical Techniques in Monitoring and Profiling

| Application | Technique | Target Analytes | Key Findings/Parameters |

|---|---|---|---|

| Impurity Profiling | GC-MS (SIM mode) | Methyl-2-bromomethyl-4-nitrobenzoate (Isomer of a potential impurity) | Quantitative analysis at trace levels was successful. The mass fragment (m/z) 194 was used for quantification. HPLC and LC-MS were found to be insufficiently sensitive for this specific genotoxic impurity. amazonaws.com |

This highlights that for robust impurity profiling of this compound, a GC-MS method would likely be a more suitable choice than LC-MS, especially for detecting potential isomeric and process-related impurities at very low concentrations.

Computational Chemistry and Theoretical Investigations of 2 Bromoethyl 4 Nitrobenzoate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-Bromoethyl 4-nitrobenzoate (B1230335), such studies would provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations for 2-Bromoethyl 4-nitrobenzoate would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms, followed by the calculation of various electronic properties.

The electronic structure of this compound is largely dictated by its constituent functional groups: the nitroaromatic ring and the bromoethyl ester chain. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the benzene (B151609) ring. This effect is expected to create a region of lower electron density (electrophilic character) on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. The ester group (-COO-) also contributes to the electronic landscape, while the bromine atom in the ethyl chain introduces further electronic and steric effects.

In the absence of direct computational data for this compound, we can infer its likely electronic properties by examining related molecules. For instance, DFT studies on nitroaromatic compounds consistently show a significant polarization of the molecule due to the nitro group.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic for this compound | Basis of Prediction |

| Dipole Moment | High | Presence of highly polar nitro and ester groups. |

| Electron Density on Aromatic Ring | Depleted, especially at ortho and para positions to the nitro group | Strong electron-withdrawing nature of the nitro group. |

| Charge on Bromine Atom | Negative | High electronegativity of bromine. |

This table is predictive and based on the known electronic effects of the functional groups present in the molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the ester group, which are the more electron-rich parts of the molecule. The LUMO, conversely, is anticipated to be centered on the nitro group and the aromatic ring, reflecting the strong electron-accepting nature of the nitroaromatic system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In nitroaromatic compounds, the HOMO-LUMO gap is generally lowered by the presence of the nitro group, enhancing their electrophilic character.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Benzene ring, ester oxygen atoms | Nucleophilic character at these sites. |

| LUMO | Nitro group, aromatic ring | Electrophilic character of the nitroaromatic system. |

| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity, particularly as an electrophile. |

This table is predictive and based on FMO analysis of similar nitroaromatic esters.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are powerful tools for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transition states. For this compound, these methods could be employed to study various potential reactions, such as nucleophilic substitution at the carbon atom bearing the bromine, or reactions involving the aromatic ring.

A likely reaction pathway for this molecule is the nucleophilic substitution of the bromide ion by a nucleophile. Computational modeling of this reaction would involve identifying the transition state structure and calculating the activation energy, which would provide a quantitative measure of the reaction rate. Such simulations could also elucidate the stereochemistry of the reaction.

Another area of interest would be the reduction of the nitro group, a common reaction for nitroaromatic compounds. Theoretical modeling could help to understand the stepwise mechanism of this reduction and the intermediates involved.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule plays a significant role in its physical and chemical properties. This compound has several rotatable single bonds, primarily in the bromoethyl ester side chain. Conformational analysis would aim to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics.

Intermolecular interactions are the forces between molecules that determine their aggregation in the solid and liquid states. For this compound, several types of intermolecular interactions are expected to be important:

Dipole-dipole interactions: Due to the molecule's high polarity.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

Computational studies on similar aromatic esters have highlighted the importance of these non-covalent interactions in determining their crystal structures and properties.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For this compound, the electron-withdrawing effect of the nitro group would be expected to cause the aromatic protons to resonate at a lower field (higher ppm).

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to predict its infrared (IR) spectrum. Key predicted peaks would include the characteristic stretching frequencies of the C=O bond in the ester, the N-O bonds in the nitro group, and the C-Br bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons in the downfield region; distinct signals for the ethyl protons. |

| ¹³C NMR | Aromatic carbons deshielded by the nitro group; characteristic signals for the ester carbonyl and ethyl carbons. |

| IR Spectroscopy | Strong C=O stretch; characteristic symmetric and asymmetric NO₂ stretches; C-Br stretch. |

| UV-Vis Spectroscopy | Strong absorption bands in the UV region due to π → π* and n → π* transitions of the nitroaromatic chromophore. |

This table is predictive and based on spectroscopic principles and data from analogous compounds.

Exploration of Biological and Biochemical Research Applications of 2 Bromoethyl 4 Nitrobenzoate

Investigation as an Alkylating Agent for Biomolecules (e.g., Proteins, Nucleic Acids)

Alkylating agents are reactive molecules that introduce an alkyl group into biomolecules through covalent modification. This process is fundamental in various biochemical studies and therapeutic applications. creative-proteomics.commdpi.com While specific studies detailing 2-Bromoethyl 4-nitrobenzoate (B1230335) as a primary alkylating agent are not extensively documented, its chemical structure suggests a potential for such activity. The bromoethyl group is a key functional moiety that can participate in nucleophilic substitution reactions with electron-rich sites on biomolecules.

Alkylation of Proteins: Proteins possess several nucleophilic residues that are susceptible to alkylation, with cysteine being a primary target due to the high nucleophilicity of its thiol (-SH) group. creative-proteomics.com Alkylation of cysteine residues is a widely used technique to block their reactivity, preventing the formation of disulfide bonds and aiding in proteomic analyses. creative-proteomics.comnih.govresearchgate.net Reagents like iodoacetamide and N-ethylmaleimide are commonly employed for this purpose. creative-proteomics.com The bromoethyl group of 2-Bromoethyl 4-nitrobenzoate could theoretically react with cysteine's sulfhydryl group to form a stable thioether bond. Other amino acid residues, such as lysine, histidine, and methionine, can also be targets of alkylation, though generally to a lesser extent than cysteine. creative-proteomics.comresearchgate.net

Alkylation of Nucleic Acids: DNA and RNA are also rich in nucleophilic centers, making them targets for alkylating agents. nih.govnih.gov Alkylation can occur on the nitrogen and oxygen atoms of the purine and pyrimidine bases, as well as on the phosphate backbone. nih.govnih.gov Such modifications can disrupt DNA replication and transcription and are the basis for the cytotoxic effects of many anti-cancer drugs. mdpi.com Depending on the agent, alkylating agents can react via SN1 or SN2 mechanisms, leading to different patterns of base modification. nih.gov For instance, SN2-type agents tend to react with ring nitrogens, while SN1-type agents can also react with exocyclic oxygens. nih.gov The electrophilic carbon of the bromoethyl group in this compound could potentially alkylate DNA bases, leading to lesions that could be studied for their biological consequences and repair.

The table below summarizes common nucleophilic sites in biomolecules that are targets for alkylating agents.

| Biomolecule | Nucleophilic Site/Residue | Common Alkylating Agents |

| Protein | Cysteine (-SH) | Iodoacetamide, N-Ethylmaleimide |

| Histidine (imidazole ring) | Diethylpyrocarbonate | |

| Lysine (-NH2) | Haloacetamides | |

| Methionine (-SCH3) | Iodoacetic Acid | |

| Nucleic Acid | Guanine (N7, O6) | Nitrosamines, Alkylsulfonates |

| Adenine (N1, N3, N7) | Methyl Methanesulfonate | |

| Cytosine (N3) | Chloroethylating agents | |

| Phosphate Backbone | Various |

Substrate for Enzymatic Reactions and Enzyme Kinetics Studies

The ester linkage in this compound makes it a potential substrate for hydrolytic enzymes, such as esterases, lipases, and proteases. The hydrolysis of the ester bond would yield 4-nitrobenzoate and 2-bromoethanol. The release of 4-nitrophenol (a similar compound to 4-nitrobenzoate in terms of detection) from synthetic ester substrates is a widely used method for assaying enzymatic activity due to its yellow color, which can be monitored spectrophotometrically. semanticscholar.org

Enzyme Kinetics: Studying the kinetics of an enzyme-catalyzed reaction provides insight into the enzyme's mechanism and efficiency. Should an enzyme be identified that hydrolyzes this compound, its kinetic parameters could be determined.

Michaelis-Menten Kinetics : This model is often used to describe the rate of enzyme-catalyzed reactions. The key parameters are:

Km (Michaelis constant) : Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

Vmax (Maximum velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (Turnover number) : The number of substrate molecules converted to product per enzyme molecule per unit of time.

The hydrolysis of this compound could be monitored by measuring the increase in absorbance caused by the 4-nitrobenzoate product. Research on similar compounds, such as 4-nitrophenyl esters, has shown that the electronic properties of the substituent on the benzoate (B1203000) ring can influence the rate of enzymatic hydrolysis, a phenomenon that can be modeled using Hammett linear free-energy relationships. semanticscholar.org

The following table outlines the key parameters in enzyme kinetics studies.

| Parameter | Symbol | Description |

| Michaelis Constant | Km | Substrate concentration at ½ Vmax; indicates substrate affinity. |

| Maximum Velocity | Vmax | The maximum rate of reaction at saturating substrate concentration. |

| Turnover Number | kcat | The number of substrate molecules converted to product per enzyme site per unit time. |

| Catalytic Efficiency | kcat/Km | An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to product. |

Utility as a Molecular Probe for Biological Process Elucidation

Molecular probes are essential tools for visualizing and studying biological processes within living systems. nih.govrsc.org They are typically designed with two key components: a recognition element that interacts with a specific target and a reporter element (e.g., a fluorophore) that generates a detectable signal. nih.gov

While this compound is not inherently fluorescent or colored for direct use as a probe, its structure provides a scaffold that could be modified for such applications.

Probe Design : The 4-nitrobenzoate portion could serve as a recognition motif for specific enzymes or binding pockets. The bromoethyl group is a reactive handle that allows for conjugation to other molecules. For instance, it could be replaced with a fluorescent dye to create a targeted probe.

Activatable Probes : A common strategy in probe design is to create "activatable" probes that are initially non-fluorescent (quenched) but become fluorescent upon interaction with their target. nih.gov For example, if this compound were conjugated to a fluorophore in a way that the nitro group quenches the fluorescence, the enzymatic reduction of the nitro group in a hypoxic (low oxygen) environment could restore fluorescence, allowing for the imaging of such conditions.

The development of fluorescent probes has enabled the targeted imaging of various organelles and the detection of specific ions, reactive oxygen species, and biomolecules within cells. nih.gov

| Probe Component | Function | Example |

| Targeting Moiety | Directs the probe to a specific cellular location or biomolecule. | Triphenylphosphonium (for mitochondria), Peptides (for specific receptors) |

| Reporter Group | Generates a detectable signal (e.g., fluorescence, color). | Cyanine dyes, BODIPY, Acridine Orange |

| Reactive Group | Covalently binds to the target. | Acyloxymethyl-ketones, Haloacetamides |

| Linker | Connects the different components of the probe. | Alkyl chains, Polyethylene glycol (PEG) |

Potential in Environmental Science Research, specifically related to Bioremediation of Aromatic Compounds

Nitroaromatic compounds are significant environmental pollutants due to their widespread use in industry and their inherent toxicity and resistance to degradation. nih.govasm.org Bioremediation, which uses microorganisms to break down contaminants, is a promising approach for cleaning up sites polluted with these chemicals. asm.org

The bioremediation of this compound would likely begin with the enzymatic hydrolysis of the ester bond, releasing 4-nitrobenzoate. The microbial degradation of 4-nitrobenzoate has been studied in several bacterial strains. The primary degradation strategy does not proceed through 4-aminobenzoate but involves a partial reduction of the nitro group. oup.comresearchgate.net

Degradation Pathway of 4-Nitrobenzoate: Research on bacteria such as Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4) has elucidated a common pathway: oup.comresearchgate.net

Reduction : 4-nitrobenzoate is first reduced to 4-hydroxylaminobenzoate by a 4-nitrobenzoate reductase enzyme. nih.govoup.com

Rearrangement : The 4-hydroxylaminobenzoate is then converted into protocatechuate (3,4-dihydroxybenzoate) by a lyase. oup.com

Ring Cleavage : The aromatic ring of protocatechuate is cleaved by dioxygenase enzymes, channeling the resulting intermediates into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Several bacterial species have been identified that can degrade nitroaromatic compounds, highlighting the diversity of microbial catabolic pathways. nih.govnih.gov

The table below details microorganisms and enzymes involved in the degradation of the 4-nitrobenzoate moiety.

| Microorganism | Key Enzyme(s) | Degradation Pathway Metabolites |

| Burkholderia cepacia (PB4) | 4-nitrobenzoate reductase, Lyase | 4-hydroxylaminobenzoate, Protocatechuate |

| Ralstonia paucula (SB4) | 4-nitrobenzoate reductase, Lyase | 4-hydroxylaminobenzoate, Protocatechuate |

| Comamonas acidovorans | Not specified | 4-hydroxylaminobenzoate |

| Acinetobacter sp. (RKJ12) | Mono-oxygenase | 2-hydroxy-4-nitrobenzoic acid, 2,4-dihydroxybenzoic acid (from 2-chloro-4-nitrobenzoic acid) |

This body of research indicates a strong potential for the bioremediation of this compound, as microorganisms capable of degrading its core aromatic structure are well-known. cswab.org

Q & A

Q. What are the recommended methods for synthesizing 2-Bromoethyl 4-nitrobenzoate in a laboratory setting?

The synthesis typically involves esterification between 4-nitrobenzoic acid and 2-bromoethanol. A common approach is acid-catalyzed esterification under reflux conditions. For example, sulfuric acid can act as a catalyst, with reaction temperatures maintained at 80–100°C to optimize yield. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product . Key challenges include controlling bromoethyl group reactivity and avoiding hydrolysis during workup.

Q. How should researchers handle this compound to ensure safety during experiments?

Brominated compounds require stringent safety protocols. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Toxicity data are limited, so assume acute toxicity and use a fume hood to minimize inhalation risks . Waste should be segregated and disposed via certified chemical waste services.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR can confirm ester formation (e.g., carbonyl at ~168 ppm) and bromoethyl group signals (e.g., CHBr at ~3.5–4.0 ppm).

- IR : Look for nitro group absorption bands at ~1520 cm (asymmetric) and ~1350 cm (symmetric).

- Mass Spectrometry : ESI-MS or EI-MS can verify molecular ion peaks (expected m/z ≈ 274/276 for [M+H] with bromine isotope patterns). Cross-validate with elemental analysis or HPLC (see advanced questions) for purity assessment .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how can they be addressed?

The bromine atom’s high electron density can cause disorder in crystal structures, complicating refinement. Use SHELXL for high-resolution data to model anisotropic displacement parameters. For co-crystal risks (e.g., unintended nitrobenzoate derivatives), conduct phase analysis via PXRD and compare with databases like CCDC. Evidence from similar compounds shows that co-crystals (e.g., 4-bromophenyl 4-nitrobenzoate) may form under specific crystallization conditions, necessitating rigorous solvent screening .

Q. How does the electronic nature of the nitro and bromo groups influence the reactivity of this compound in nucleophilic substitution reactions?

The nitro group is a strong electron-withdrawing group, activating the adjacent carbonyl for nucleophilic attack. However, the bromoethyl group’s steric bulk can hinder reactions at the ester moiety. In SN2 reactions, the β-bromoethyl group may act as a leaving group under basic conditions, enabling alkylation of nucleophiles (e.g., thiols or amines). Kinetic studies using polar aprotic solvents (e.g., DMF) and catalytic KI can enhance reactivity .

Q. What are the implications of polymorphism or co-crystal formation for this compound in pharmaceutical applications?

Polymorphism affects solubility and bioavailability. For example, a co-crystal with 4-bromophenyl 4-nitrobenzoate (reported in related systems) could alter dissolution rates. Use differential scanning calorimetry (DSC) and hot-stage microscopy to identify polymorphic transitions. Such studies are critical for drug formulation, as metastable forms may improve pharmacokinetics but require stabilization .

Q. How can researchers optimize HPLC conditions for quantifying this compound in complex mixtures?

- Column : C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.

- Detection : UV at 254 nm (nitro group absorption). Validate the method using USP standards (e.g., ethyl 4-nitrobenzoate protocols), ensuring resolution (R ≥ 2.0) from impurities. For trace analysis, consider UPLC-MS/MS .

Q. What metabolic pathways might degrade this compound in environmental or biological systems?

Microbial pathways (e.g., Pseudomonas putida) reduce nitro groups to amines via nitroreductases, producing 4-hydroxylaminobenzoate intermediates. Bromoethyl groups may undergo hydrolysis or glutathione conjugation. Use LC-MS to track metabolites in biodegradation assays. Environmental persistence studies should assess hydrolysis rates at varying pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.